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molecular formula C8H9FN2O B8666068 2-amino-4-fluoro-N-methylbenzamide

2-amino-4-fluoro-N-methylbenzamide

Cat. No. B8666068
M. Wt: 168.17 g/mol
InChI Key: QERIYCLVBBMTTL-UHFFFAOYSA-N
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Patent
US07875715B2

Procedure details

A suspension of sodium hydride (60% in mineral oil, 368 mg, 9.2 mmol) in dimethylformamide (12 mL) was cooled to 0° C. and treated with 2-amino-4-fluoro-N-methylbenzamide [Intermediate 137] (0.67 g, 4.0 mmol). Phenyl chloroformate (0.6 mL, 0.73 g, 4.7 mmol) was added over 40 minutes. After 1 hour a further portion of phenyl chloroformate (0.6 mL, 0.73 g, 4.7 mmol) was added. The reaction was allowed to warm to room temperature and stir for two hours. The reaction was slowly added to 200 mL of ice. The solid was filtered, washed with methanol to obtain the product (395 mg, 51%).
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Five
Yield
51%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:5]=1C(NC)=O.ClC(OC1C=CC=CC=1)=[O:17].[CH3:25][N:26]([CH3:29])[CH:27]=[O:28]>>[F:14][C:12]1[CH:13]=[C:4]2[C:5]([C:27](=[O:28])[N:26]([CH3:29])[C:25](=[O:17])[NH:3]2)=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
368 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.67 g
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC(=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC(=C1)F
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Four
Name
Quantity
0.6 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Five
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C2C(N(C(NC2=C1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 395 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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